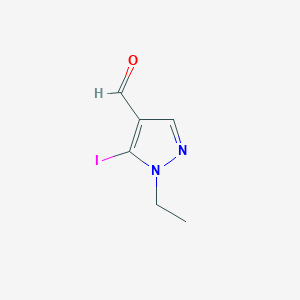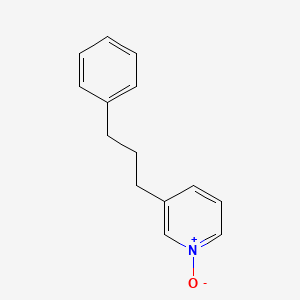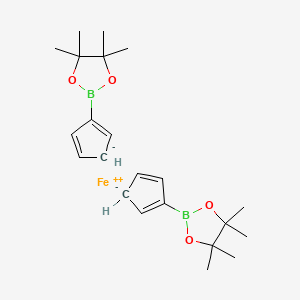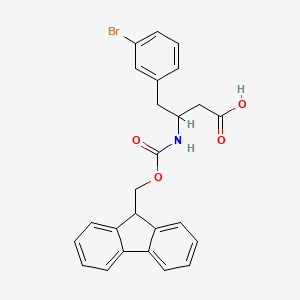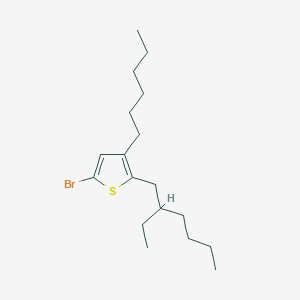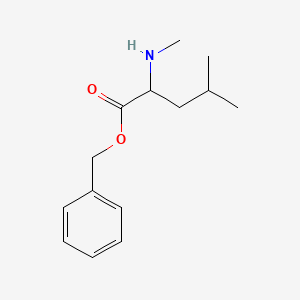
Benzyl methyl-l-leucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl methyl-L-leucinate is an organic compound that belongs to the class of amino acid derivatives It is a leucine derivative where the amino group is protected by a benzyl group, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl methyl-L-leucinate can be synthesized through the esterification of L-leucine with methanol in the presence of an acid catalyst, followed by benzylation. The general steps are as follows:
Esterification: L-leucine is reacted with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl L-leucinate.
Benzylation: The methyl L-leucinate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form this compound
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and benzylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl methyl-L-leucinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of benzyl methyl-L-leucinate involves its interaction with specific molecular targets and pathways. As a leucine derivative, it can mimic the behavior of natural leucine in biological systems. It may interact with amino acid transporters and enzymes involved in leucine metabolism, thereby influencing cellular processes such as protein synthesis and signal transduction .
Comparison with Similar Compounds
- Benzyl N-methyl-L-leucinate
- Methyl L-leucinate
- Benzyl leucinate
Comparison: Benzyl methyl-L-leucinate is unique due to the presence of both benzyl and methyl groups, which provide distinct chemical properties and reactivity. Compared to benzyl N-methyl-L-leucinate, it has a different substitution pattern, leading to variations in its biological activity and chemical behavior. Methyl L-leucinate lacks the benzyl group, making it less reactive in certain substitution reactions .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
benzyl 4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C14H21NO2/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3 |
InChI Key |
CXFYAORPHAAFTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


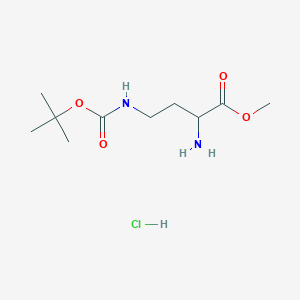
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one](/img/structure/B12507038.png)
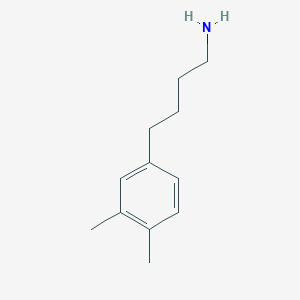
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)
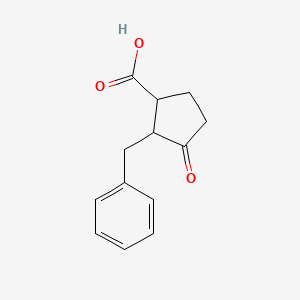
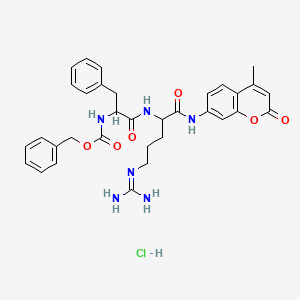
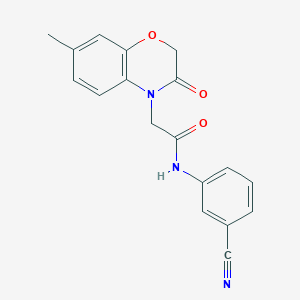
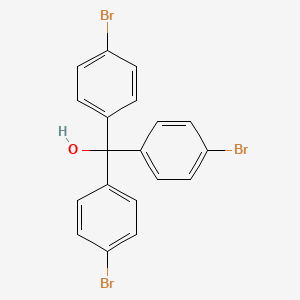
![2-Bromo-8-phenyldibenzo[b,d]furan](/img/structure/B12507096.png)
